Diisobutylmalonic Acid Diethyl Ester

概要

説明

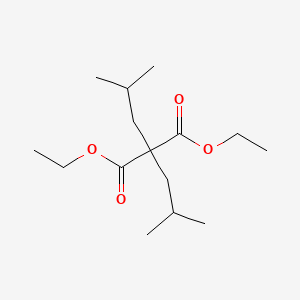

Diisobutylmalonic Acid Diethyl Ester, also known as diethyl 2,2-diisobutylmalonate, is a chemical compound with the molecular formula C15H28O4 . It has a molecular weight of 272.38 . It is used in various chemical reactions due to its unique structure and properties .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the monosaponification of symmetric diesters . This process typically produces a mixture of the starting diester, the corresponding half-ester, and the diacid . However, the synthesis of half-esters of malonic acid is still difficult, especially on a large scale, because of potential decarboxylation .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C15H28O4/c1-7-18-13(16)15(9-11(3)4,10-12(5)6)14(17)19-8-2/h11-12H,7-10H2,1-6H3 . The compound is a liquid at 20 degrees Celsius .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo transesterification, a process that is commonly used in the synthesis of complex medicinal compounds .

Physical And Chemical Properties Analysis

This compound is a colorless to almost colorless clear liquid . It has a boiling point of 102 °C at 5.3 mmHg and a specific gravity of 0.96 at 20/20 .

科学的研究の応用

Reductive A-Deacetoxylation

Diethyl allylmalonates or 2-arylalkanoic esters can be prepared through the reductive α-deoxygenation of corresponding α-acetoxy or α-alkony esters. This process involves generating ester enolates under aprotic conditions, allowing for a one-pot reductive-alkylation. Diethyl oxomalonate, in particular, can be used as a conjunctive reagent in this procedure (Pardo, Ghosh, & Salomon, 1981).

Percutaneous Penetration Study

The percutaneous penetration of squaric acid and its esters, including diethyl and dibutylester, was studied in hairless mouse and human skin in vitro. This study aimed to understand how these esters deliver squaric acid through the skin, which is relevant in contact sensitization therapy for conditions like alopecia areata (Sherertz & Sloan, 2004).

Environmental Impact Assessment

Phthalate esters, including di-(2-ethy hexyl) phthalate, diethyl phthalate, and dibutyl phthalate, were assessed for their biological impact. The study explored their cytotoxicity, endocrine disruption potential, and effects on xenobiotic metabolism in developing fish embryos. This research is crucial for understanding the environmental impact of these compounds (Mankidy, Wiseman, Ma, & Giesy, 2013).

Degradation in Aqueous Solutions

The degradation of diisobutyl phthalate (DiBP) in aqueous solutions through the electro-Fenton process was investigated. This process, which uses a sacrificial anode, proved effective in removing DiBP from water under optimal conditions. The study provides insights into advanced oxidation technologies for treating water contaminated with phthalate esters (Yang et al., 2020).

Phthalate Exposure from Bottled Water

A study on the exposure to phthalic acid and phthalate esters, including diisobutyl phthalate, from mineral water stored in polyethylene terephthalate and glass bottles was conducted. This research highlights the potential human exposure to these compounds through bottled water, although the levels observed did not pose significant health risks (Montuori et al., 2008).

作用機序

The exact mechanism of action of Diisobutylmalonic Acid Diethyl Ester is not fully understood. However, it is believed to involve both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways .

Safety and Hazards

将来の方向性

The future directions of Diisobutylmalonic Acid Diethyl Ester research could involve further exploration of its mechanism of action, particularly its impact on Nrf2-dependent and independent pathways . Additionally, more research could be conducted to improve the efficiency and scalability of its synthesis process .

特性

IUPAC Name |

diethyl 2,2-bis(2-methylpropyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-7-18-13(16)15(9-11(3)4,10-12(5)6)14(17)19-8-2/h11-12H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXFNZVGGMZGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)(CC(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid](/img/structure/B1365287.png)

![(1S,2S)-2-[(4-chlorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1365292.png)

![4-[9-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365310.png)

![4-[9-Fluoro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365311.png)